molecular formula C16H13NO4 B099310 Resorufin butyrate CAS No. 15585-42-9

Resorufin butyrate

Cat. No. B099310
CAS RN: 15585-42-9
M. Wt: 283.28 g/mol
InChI Key: RGJTZDRUTUWWTD-UHFFFAOYSA-N
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Description

Resorufin butyrate is a derivative of resorufin, a compound that has been extensively studied for its photophysical properties and potential applications in various fields, including photodynamic therapy (PDT) and enzymatic assays. This compound, in particular, has been developed as a soluble and monomeric substrate for high-throughput screening of triglyceride lipases, which are enzymes that play crucial roles in lipid metabolism and have implications for cardiovascular health .

Synthesis Analysis

The synthesis of resorufin derivatives, including this compound, often leverages the versatile chemistry of resorufin. For instance, a red-absorbing, water-soluble, and iodinated resorufin derivative (R1) was synthesized in just three steps, demonstrating the straightforward nature of modifying resorufin for specific applications such as PDT . Additionally, condensed derivatives of resorufin have been synthesized, which contain both linearly and angularly condensed benzene rings, further showcasing the compound's amenability to chemical modifications .

Molecular Structure Analysis

The molecular structure of resorufin and its derivatives is central to their photophysical properties. For example, the spectral-luminescent properties of condensed derivatives of resorufin have been investigated, revealing how structural changes can influence these characteristics . The interaction of resorufin with solvents and its temperature sensitivity also provide insights into the molecular interactions and the effects of solvation on its structure10.

Chemical Reactions Analysis

Resorufin and its derivatives undergo various chemical reactions that are significant for their applications. The photodeoxygenation of resazurin to resorufin in the presence of amines is one such reaction, which is highly dependent on the amine structure . Resorufin can also act as an electron acceptor in enzymatic reactions, as demonstrated in the glucose oxidase-catalyzed oxidation of glucose . Furthermore, resorufin's ability to inhibit the metabolism and mutagenesis of benzo(a)pyrene suggests its potential role in redox cycling and interaction with cytochrome P-450 enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of resorufin are influenced by its molecular structure and the environment. Its absorption and fluorescence properties are pH-dependent, with high fluorescence observed in its anionic form at pH above 7.5 . Resorufin's fluorescence is also sensitive to the dynamics of solvation by hydrogen bonding, with equilibration times measured in different solvents . The solvent and temperature sensitivities of resorufin have been spectroscopically investigated, providing valuable information on the ion-solvent interactions and the impact of solvation on its emission properties10.

Scientific Research Applications

High-Throughput Substrate for Lipase Screening

Resorufin butyrate has been identified as a soluble and monomeric substrate ideal for high-throughput screening of triglyceride lipases like lipoprotein lipase, endothelial lipase, and hepatic lipase. These enzymes are crucial in controlling plasma lipoprotein levels, impacting patient lipid profiles and health. The fluorescent monitoring of this compound hydrolysis offers a robust and straightforward method for discovering therapeutic lipase modulators (Lâm et al., 2012).

Design of Fluorescent Probes

Resorufin, including its butyrate derivative, is extensively utilized in designing small molecule fluorescent chemical sensors, owing to its excellent optical properties. These probes have wide-ranging applications in molecular recognition and imaging within analytical chemistry, biology, and medicine. The development of resorufin-based fluorescent probes to detect biologically active substances like enzymes and reactive species is significant in promoting the creation of powerful fluorescent probes for extensive applications (Wang et al., 2021).

Microdroplet Bacterial Assays

In microbiological applications, especially in droplet microfluidic bacterial assays, this compound alternatives like dodecylresorufin (C12R) have shown superiority over conventional resorufin. These alternatives offer higher sensitivity, specificity, and signal-to-noise ratio, making them suitable reagents for digital assays and microbial growth monitoring in droplets (Scheler et al., 2016).

Hydrologic and Stream Ecology Applications

The resazurin-resorufin system, including this compound, has been applied to study surface water-sediment interactions and microbial metabolic activity in stream ecosystems. This system offers insights into hydrologic applications and has been employed in various scales, from cellular to river reaches (Knapp et al., 2018).

Enzyme Activity Measurement

This compound is used as a substrate in assays to measure enzyme activities, such as alpha-mannosidase. The resulting fluorescent product, resorufin, allows for the continuous measurement of fluorescence turnover, which is pivotal in high-throughput screening of inhibitors for treatments like cancer (Coleman et al., 2010).

Mechanism of Action

Future Directions

Resorufin butyrate, as a resorufin-based probe, has potential for further development in detecting various analytes and promoting advancements in biological applications . The current challenges and future research directions in developing resorufin-based probes are being explored .

properties

IUPAC Name

(7-oxophenoxazin-3-yl) butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-2-3-16(19)20-11-5-7-13-15(9-11)21-14-8-10(18)4-6-12(14)17-13/h4-9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJTZDRUTUWWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407477
Record name Resorufin butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15585-42-9
Record name Resorufin butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes resorufin butyrate a suitable substrate for studying triglyceride lipases?

A1: this compound offers several advantages as a substrate for triglyceride lipase research. [, ] It is soluble and monomeric in assay conditions, eliminating the complications of particle-based artifacts often encountered with traditional lipid-based substrates. [] Upon hydrolysis by the lipase, this compound releases resorufin, a fluorescent molecule. This allows for straightforward and sensitive monitoring of enzyme activity using fluorescence-based assays. [, ]

Q2: Has this compound been used to identify any potential drug leads?

A3: Yes, high-throughput screening utilizing a fluorescence-based assay with this compound as the substrate led to the identification of ebselen as a potent inhibitor of M. tuberculosis Ag85C. [] Ebselen, initially recognized for its antioxidant properties, demonstrated inhibitory activity in the nanomolar range against Ag85C. [] This discovery underscores the value of this compound in screening for enzyme inhibitors and uncovering novel therapeutic candidates for diseases like tuberculosis.

Q3: Are there any limitations to using this compound as a substrate in enzyme studies?

A4: While a valuable tool, there are considerations when employing this compound. While its interaction with Ag85C is documented, [] it's crucial to validate its suitability for other enzyme classes beyond lipases. Additionally, its potential for non-specific interactions with certain enzymes or assay components should be evaluated during assay development and validation. Comparing results obtained with this compound to those with established substrates can strengthen experimental findings.

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